molecular formula Na2(ONNO2) B080212 Sodium trioxodinitrate CAS No. 13826-64-7

Sodium trioxodinitrate

Cat. No. B080212
CAS RN: 13826-64-7
M. Wt: 121.991 g/mol
InChI Key: JMMCYSCEKRWYEJ-UHFFFAOYSA-M
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Description

Sodium trioxodinitrate, also known as Angeli’s salt, is an inorganic compound with the formula Na2[N2O3]. It is a colorless, water-soluble solid. This compound contains nitrogen in an unusual reduced state. In research, this salt is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature .


Synthesis Analysis

Angeli’s salt is prepared by combining hydroxylamine and an organic nitrate, as a source of nitronium (NO+2): NH2OH + RONO2 + 2 NaOR′ → ROH + 2 R′OH + Na2N2O3 .


Molecular Structure Analysis

The structure of the hydrate has been confirmed by X-ray crystallography. The anion is planar. Starting from the ONN end, the bond distances are 1.35 Å (N−O), 1.26 Å (N−N), 1.31 Å (N−O), and 1.32 Å (N−-O). The negative charge is on the oxygen atoms at opposite ends of the molecule .


Chemical Reactions Analysis

Despite its negative redox potential, nitroxyl (HNO) can trigger reactions of oxidation. Mechanistically, these reactions were suggested to occur with the intermediate formation of either hydroxyl radical (OH) or peroxynitrite (ONOO). Sodium trioxodinitrate, a commonly used donor of HNO, oxidized phenol and Me2SO to benzene diols and CH3, respectively .


Physical And Chemical Properties Analysis

Sodium trioxodinitrate is a colorless, water-soluble solid. It has a molar mass of 121.991 g·mol−1 .

Scientific Research Applications

Source of Nitroxyl (HNO)

Angeli’s Salt is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature . Nitroxyl plays a crucial role in various biological processes, including vasodilation, neurotransmission, and immune response.

Cardiovascular Disease Treatment

Recent research has shown that Angeli’s Salt may have clinical applications as a nitrogen oxide donor for the treatment of cardiovascular diseases such as heart failure . Nitrogen oxide donors are compounds that release nitrogen oxide, a molecule that plays a key role in maintaining vascular health.

Research into Aerobic Decomposition

The mechanism and products of the aerobic decomposition of Angeli’s Salt under physiological conditions have been a subject of scientific interest . Understanding these processes can provide insights into the behavior of this compound in biological systems.

Synthesis of Nitrogen Compounds

Angeli’s Salt is used in the synthesis of various nitrogen compounds . Its unique chemical structure, which includes nitrogen in an unusual reduced state, makes it a valuable tool in synthetic chemistry.

Study of Nitrogen-Nitrogen Double Bonds

The structure of Angeli’s Salt, which includes a nitrogen-nitrogen double bond, makes it a useful compound for studying the properties of such bonds . This can provide valuable insights into the behavior of nitrogen compounds.

Investigation of Autoxidation Mechanisms

The product autoxidation of Angeli’s Salt is another area of research interest . Studying these mechanisms can provide insights into the stability of this compound and its potential uses.

Mechanism of Action

Target of Action

Sodium trioxodinitrate, also known as Angeli’s salt, is an inorganic compound that is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature . The primary target of sodium trioxodinitrate is the biochemical pathways that involve HNO .

Mode of Action

Sodium trioxodinitrate interacts with its targets by releasing HNO. This release is a result of the compound’s decomposition in neutral, aerobic solution . The released HNO then interacts with its targets, causing various changes in the biochemical pathways .

Biochemical Pathways

The biochemical pathways affected by sodium trioxodinitrate are those involving HNO. HNO is a signaling molecule that plays a role in various physiological processes. The exact pathways and their downstream effects depend on the specific physiological context .

Pharmacokinetics

Given that it is a water-soluble solid , it can be inferred that it has good bioavailability.

Result of Action

The result of sodium trioxodinitrate’s action is the modulation of the biochemical pathways involving HNO. This can lead to various molecular and cellular effects, depending on the specific physiological context .

Action Environment

The action of sodium trioxodinitrate can be influenced by various environmental factors. For example, its decomposition and the subsequent release of HNO occur in neutral, aerobic solution . Therefore, the pH and oxygen levels of the environment can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

disodium;N-oxonitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/N2O3.2Na/c3-1-2(4)5;;/q;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPWLJKQGUTUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[N+](=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N2Na2O3+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435916
Record name Sodium trioxodinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.991 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium trioxodinitrate

CAS RN

13826-64-7
Record name Sodium trioxodinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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